molecular formula C23H24ClFN2O4 B266743 4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266743
M. Wt: 446.9 g/mol
InChI Key: WDJJCUZZBHDBHV-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of NF-κB by binding to the kinase IKKβ, which is responsible for activating NF-κB. By inhibiting IKKβ, this compound prevents the activation of NF-κB and the subsequent expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunosuppressive effects in various animal models of inflammation and autoimmune disorders. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in various animal models of disease, making it a valuable tool for studying the role of NF-κB in disease pathogenesis. However, this compound has limitations in terms of its specificity, as it may also inhibit other kinases in addition to IKKβ. In addition, its efficacy and safety in humans have not been fully established, making it important to conduct further studies before considering it as a potential therapeutic agent.

Future Directions

There are several future directions for the study of 4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One area of research is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Another area of research is to develop more specific inhibitors of IKKβ that may have fewer off-target effects than this compound. Finally, it will be important to conduct further studies to evaluate the safety and efficacy of this compound in humans, and to determine its optimal dosing and administration regimen.

Synthesis Methods

4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-ethoxybenzoyl chloride with 2-(dimethylamino)ethylamine, followed by the reaction of the resulting intermediate with 4-fluorophenylacetic acid and 1,3-dimethyl-2-imidazolidinone. The final product is obtained after purification using column chromatography.

Scientific Research Applications

4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and immune response. By inhibiting NF-κB, this compound may have anti-inflammatory and immunosuppressive effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition, this compound has also been studied for its potential anti-cancer effects. NF-κB is known to play a role in promoting cancer cell survival and proliferation, and inhibiting its activity may lead to cancer cell death. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in animal models, including breast cancer, prostate cancer, and multiple myeloma.

properties

Molecular Formula

C23H24ClFN2O4

Molecular Weight

446.9 g/mol

IUPAC Name

(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H24ClFN2O4/c1-4-31-18-10-7-15(13-17(18)24)21(28)19-20(14-5-8-16(25)9-6-14)27(12-11-26(2)3)23(30)22(19)29/h5-10,13,20,28H,4,11-12H2,1-3H3/b21-19+

InChI Key

WDJJCUZZBHDBHV-XUTLUUPISA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC[NH+](C)C)C3=CC=C(C=C3)F)/[O-])Cl

SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC[NH+](C)C)C3=CC=C(C=C3)F)[O-])Cl

Origin of Product

United States

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